molecular formula C18H18N4O B1673198 Imidazopyridazin 1

Imidazopyridazin 1

Cat. No.: B1673198
M. Wt: 306.4 g/mol
InChI Key: IVUBNTNWKIPCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IMIDAZOPYRIDAZIN 1 is a nitrogen-containing heterocyclic compound that belongs to the class of alkyl-phenylketones. This compound is characterized by its unique structure, which includes a fused imidazo-pyridazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZOPYRIDAZIN 1 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

IMIDAZOPYRIDAZIN 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., nickel, palladium). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

IMIDAZOPYRIDAZIN 1 exerts its effects through the inhibition of serine/threonine-protein kinase pim-1. This kinase plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting pim-1, this compound disrupts these cellular processes, leading to potential therapeutic effects in cancer treatment .

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

1-[3-[6-(cyclopropylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]ethanone

InChI

InChI=1S/C18H18N4O/c1-12(23)14-3-2-4-15(9-14)16-11-20-18-8-7-17(21-22(16)18)19-10-13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,21)

InChI Key

IVUBNTNWKIPCPS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

K00135;  K-00135;  K 00135; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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